molecular formula C4H3Cl2F3 B12568820 2,4-Dichloro-1,1,1-trifluoro-2-butene CAS No. 26702-40-9

2,4-Dichloro-1,1,1-trifluoro-2-butene

Cat. No.: B12568820
CAS No.: 26702-40-9
M. Wt: 178.96 g/mol
InChI Key: RVSSLUWZDPLQCP-IWQZZHSRSA-N
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Description

2,4-Dichloro-1,1,1-trifluoro-2-butene is an organic compound with the molecular formula C4H3Cl2F3 It is a halogenated butene derivative, characterized by the presence of chlorine and fluorine atoms attached to the carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1,1,1-trifluoro-2-butene typically involves the halogenation of butene derivatives. One common method is the reaction of 2-butene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the halogenation process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are optimized to achieve high yields and minimize by-products. Safety measures are also implemented to handle the hazardous nature of the halogenated compounds involved .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1,1,1-trifluoro-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce saturated compounds .

Scientific Research Applications

2,4-Dichloro-1,1,1-trifluoro-2-butene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,1,1-trifluoro-2-butene involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which can modulate its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1,1,1-trifluoro-2-butene is unique due to the specific arrangement of chlorine and fluorine atoms on the butene backbone. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

26702-40-9

Molecular Formula

C4H3Cl2F3

Molecular Weight

178.96 g/mol

IUPAC Name

(Z)-2,4-dichloro-1,1,1-trifluorobut-2-ene

InChI

InChI=1S/C4H3Cl2F3/c5-2-1-3(6)4(7,8)9/h1H,2H2/b3-1-

InChI Key

RVSSLUWZDPLQCP-IWQZZHSRSA-N

Isomeric SMILES

C(/C=C(/C(F)(F)F)\Cl)Cl

Canonical SMILES

C(C=C(C(F)(F)F)Cl)Cl

Origin of Product

United States

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